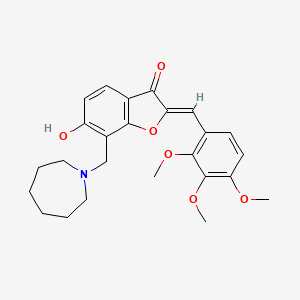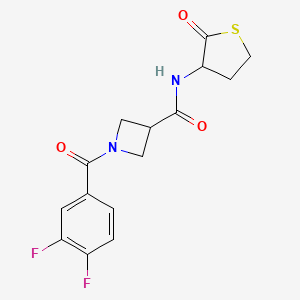
1-(3,4-difluorobenzoyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorobenzoyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H14F2N2O3S and its molecular weight is 340.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound , due to its complex structure involving difluorobenzoyl and tetrahydrothiophene groups, has been a subject of interest in synthetic organic chemistry. Research focused on the synthesis and characterization of similar compounds reveals their potential in creating new materials with antimicrobial properties. For instance, Talupur et al. (2021) synthesized a series of compounds by condensing thiophene-2-carboxamide with various phosphoro dichloridates, followed by biological evaluation and molecular docking studies, highlighting the importance of such structures in developing antimicrobial agents Talupur, Satheesh, & Chandrasekhar, 2021.
Antimicrobial Evaluation
Compounds bearing structural similarities to 1-(3,4-difluorobenzoyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide have been evaluated for their antimicrobial properties. For example, Jadhav et al. (2017) studied 1,2,3-triazole derivatives for their moderate to good activities against Gram-positive and Gram-negative bacterial strains, suggesting the potential of incorporating azetidine and tetrahydrothiophene moieties for enhancing antimicrobial efficacy Jadhav, Raundal, Patil, & Bobade, 2017.
Pharmaceutical Importance
Sharma et al. (2012) emphasized the pharmaceutical importance of azetidinone derivatives, including those with phenothiazine, by synthesizing and evaluating their antibacterial, antifungal, and antitubercular activities. This study highlights the relevance of azetidinone and tetrahydrothiophene derivatives in medicinal chemistry and their potential roles in developing new therapeutic agents Sharma, Samadhiya, Srivastava, & Srivastava, 2012.
Synthesis of Azetidinone Derivatives
Samadhiya, Sharma, and Srivastava (2013) further explored the synthesis of azetidinone derivatives, evaluating their antibacterial, antifungal, and antitubercular activities alongside their anti-inflammatory effects. Their work underlines the versatility of such compounds in addressing various pharmacological targets Samadhiya, Sharma, & Srivastava, 2013.
Propiedades
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-10-2-1-8(5-11(10)17)14(21)19-6-9(7-19)13(20)18-12-3-4-23-15(12)22/h1-2,5,9,12H,3-4,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVHFFIFIOTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2810493.png)
![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

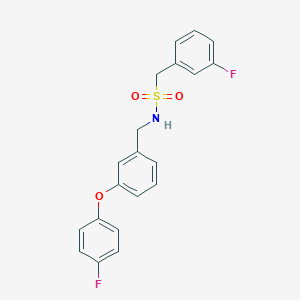
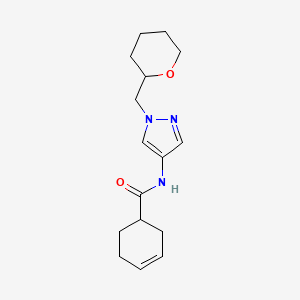

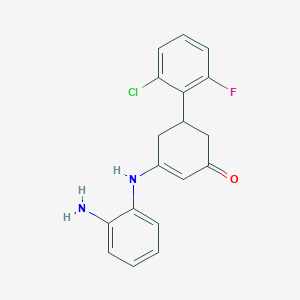
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
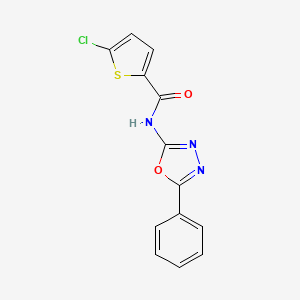
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)
![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)
